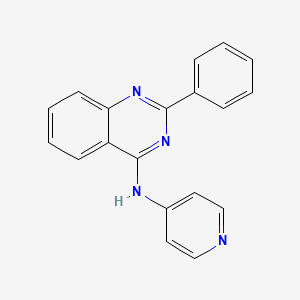

2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine

Vue d'ensemble

Description

La 2-phényl-N-(pyridin-4-yl)quinazolin-4-amine est un composé hétérocyclique appartenant à la famille des quinazolines. Les quinazolines sont connues pour leurs activités biologiques diverses et ont été largement étudiées pour leurs applications thérapeutiques potentielles. Ce composé, en particulier, a suscité un intérêt en raison de son potentiel en tant qu'agent pharmacologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-phényl-N-(pyridin-4-yl)quinazolin-4-amine implique généralement la réaction de substitution nucléophile de dérivés de quinazoline avec des amines aryles. Une méthode courante implique la réaction de la 2-phénylquinazolin-4-amine avec la pyridin-4-ylamine dans des conditions contrôlées . La réaction est généralement réalisée en présence d'un solvant approprié, tel que le diméthylformamide, et d'un catalyseur, tel que le palladium sur carbone, pour faciliter la réaction de couplage .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La 2-phényl-N-(pyridin-4-yl)quinazolin-4-amine subit diverses réactions chimiques, notamment :

Réactifs et conditions communs :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, éthanol.

Substitution : Amines aryles, halogénoalcanes, diméthylformamide.

Principaux produits formés :

- N-oxydes de quinazoline (oxydation)

- Dérivés de quinazoline réduits (réduction)

- Dérivés de quinazoline substitués (substitution)

4. Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de polymères fonctionnalisés.

5. Mécanisme d'action

Le mécanisme d'action de la 2-phényl-N-(pyridin-4-yl)quinazolin-4-amine implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité . Le composé peut également interagir avec les récepteurs cellulaires et les voies de signalisation, conduisant à divers effets biologiques .

Composés similaires :

- 2-phénylquinazolin-4-amine

- N-(pyridin-4-yl)quinazolin-4-amine

- 2-phényl-N-(pyridin-2-yl)quinazolin-4-amine

Comparaison : La 2-phényl-N-(pyridin-4-yl)quinazolin-4-amine est unique en raison de son modèle de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues . La présence à la fois de groupes phényle et pyridinyle améliore son potentiel en tant que pharmacophore polyvalent .

Applications De Recherche Scientifique

In Vitro Studies

Research has demonstrated that 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine exhibits potent cytotoxicity against several cancer cell lines, including:

- Ovarian cancer (1A9)

- Lung carcinoma (A-549)

- Breast cancer (MCF-7)

- Glioblastoma (U-87-MG)

In studies, certain derivatives showed strong selective effects on ovarian cancer cells, indicating their potential as targeted therapies .

Breast Cancer Resistance Protein

Recent studies have shown that derivatives of quinazolinamine can inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are known to contribute to multidrug resistance in cancer treatment. This inhibition can enhance the efficacy of existing chemotherapeutics by preventing the efflux of drugs from cancer cells .

Antiplatelet Activity

The compound has also been investigated for its antiplatelet properties. Certain derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting potential applications in treating cardiovascular diseases where platelet aggregation is a concern . This activity is particularly relevant in developing therapies for conditions such as thrombosis.

Kv Inhibition

Another area of research focuses on the compound's ability to inhibit ion channels, specifically Kv 1.5 channels. This action is crucial in managing cardiac arrhythmias, particularly atrial fibrillation. Compounds derived from quinazolinamines have shown robust efficacy in preclinical models, indicating their potential as antiarrhythmic agents .

Synthetic Routes

The synthesis of this compound typically involves reactions between various anilines and quinazoline derivatives under controlled conditions to yield products with specific substituents that enhance biological activity .

Structure-Activity Relationship

The structure of the compound plays a critical role in its biological activity. Modifications at specific positions on the quinazoline ring can significantly impact its potency against different targets, including cancer cell lines and drug resistance proteins.

Mécanisme D'action

The mechanism of action of 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-phenylquinazolin-4-amine

- N-(pyridin-4-yl)quinazolin-4-amine

- 2-phenyl-N-(pyridin-2-yl)quinazolin-4-amine

Comparison: 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . The presence of both phenyl and pyridinyl groups enhances its potential as a versatile pharmacophore .

Activité Biologique

2-Phenyl-N-(pyridin-4-yl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, and antioxidant properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from quinazoline derivatives. The synthetic routes often utilize various coupling reactions to introduce the phenyl and pyridine groups, leading to the desired quinazoline structure. For example, a recent study described the synthesis of various quinazoline derivatives through cyclization reactions involving appropriate aryl-substituted precursors .

Anticancer Activity

This compound has been evaluated for its anticancer properties against several human cancer cell lines. The compound demonstrated notable activity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, related quinazoline derivatives showed IC50 values as low as 0.096 μM against epidermal growth factor receptor (EGFR), highlighting their potential as targeted cancer therapies .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | 2.09 |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | A549 | 0.096 |

Antibacterial Activity

The antibacterial activity of this compound has also been investigated. Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine moiety enhances the compound's ability to penetrate bacterial membranes, thereby increasing its antibacterial efficacy .

Table 2: Antibacterial Activity of Quinazoline Derivatives

| Compound | Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibitory |

| 3-(arylidene-amino)-2-phenylquinazoline | Escherichia coli | Moderate |

Antioxidant Activity

Recent studies have also highlighted the antioxidant potential of quinazoline derivatives, including this compound. These compounds exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The antioxidant activity was measured using DPPH assays, with results indicating strong scavenging abilities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Case Study 1: Anticancer Mechanism

In a preclinical study examining the mechanism of action of this compound in breast cancer cells, researchers found that the compound induces apoptosis through the activation of caspases and modulation of key signaling pathways such as PI3K/Akt and MAPK. This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancer cells .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of quinazoline derivatives against multidrug-resistant strains of bacteria. The results indicated that 2-pheny-N-(pyridin-4-yl)quinazolin-4-amines were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents in treating resistant infections .

Propriétés

Formule moléculaire |

C19H14N4 |

|---|---|

Poids moléculaire |

298.3 g/mol |

Nom IUPAC |

2-phenyl-N-pyridin-4-ylquinazolin-4-amine |

InChI |

InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-22-17-9-5-4-8-16(17)19(23-18)21-15-10-12-20-13-11-15/h1-13H,(H,20,21,22,23) |

Clé InChI |

QGWNGFYEPGNYNY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.